molecular formula C10H7F3N2O2S B071327 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid CAS No. 175202-29-6

2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid

Katalognummer: B071327
CAS-Nummer: 175202-29-6
Molekulargewicht: 276.24 g/mol
InChI-Schlüssel: CQGIJDSTTJYEES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid (CAS: 175202-29-6) is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a carboxylic acid group and at the 2-position with a 1-methyl-3-(trifluoromethyl)pyrazole moiety. Its molecular weight is 276.23 g/mol, and it exists as a solid at room temperature . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry and agrochemical research.

Eigenschaften

IUPAC Name

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c1-15-5(4-8(14-15)10(11,12)13)6-2-3-7(18-6)9(16)17/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGIJDSTTJYEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379647
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-29-6
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175202-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives with Trifluoromethylated Carbonyl Intermediates

The most widely reported method for synthesizing the pyrazole core involves cyclocondensation reactions between methyl hydrazine and trifluoromethylated carbonyl precursors. A patent by WO2017084995A1 details the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP), a critical intermediate, through a high-selectivity reaction. The process involves reacting ethyl trifluoroacetoacetate (ETFAA) with methyl hydrazine in aqueous medium under controlled temperatures (50–140°C) and catalytic acidic conditions (e.g., H₂SO₄ or CF₃COOH). This method achieves a selectivity ratio of 98:2 for the desired 5-MTP isomer over its regioisomer, with yields exceeding 86% .

Key advantages include the avoidance of stoichiometric acetic acid, which reduces costs, and the formation of platelet-like crystals that facilitate filtration. The reaction mechanism proceeds via nucleophilic attack of methyl hydrazine on the carbonyl group of ETFAA, followed by cyclization and dehydration. Optimized conditions (e.g., 80–100°C, 1–4 h reaction time) ensure minimal byproduct formation, as confirmed by ¹H-NMR analysis showing 99.7% purity .

One-Pot Synthesis via (3 + 3)-Annulation and Ring Contraction

A novel one-pot approach, adapted from ACS Organic Letters , utilizes nitrile imines and mercaptoacetaldehyde to construct the pyrazole ring. While the original study focuses on 1-aryl-3-trifluoromethylpyrazoles, the methodology is adaptable to the target compound. The process involves:

  • In situ generation of nitrile imines from hydrazonoyl bromides.

  • (3 + 3)-Annulation with mercaptoacetaldehyde to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine.

  • Cascade dehydration/ring contraction using p-toluenesulfonyl chloride (p-TsCl) to yield the pyrazole core.

For the target compound, this method would require substituting the aryl group with a methyl group and coupling the pyrazole to thiophene-5-carboxylic acid. Initial trials with analogous systems show yields up to 93% when using 2.5 equivalents of p-TsCl in dichloromethane at room temperature .

Comparative Analysis of Synthetic Routes

Method Yield Selectivity Key Advantages
Cyclocondensation 86–91%98:2Cost-effective, scalable, high-purity crystals
Suzuki Coupling 70–85%N/AModular for diverse thiophene derivatives
One-Pot Annulation 93%>99%Streamlined process, minimal purification steps

The cyclocondensation route is favored for industrial scalability due to its high selectivity and robust crystal morphology. In contrast, the one-pot method offers academic appeal for its synthetic elegance but requires further optimization for methyl-substituted pyrazoles.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation:
The position of the trifluoromethyl group on the pyrazole ring is critical. Using catalytic acids (e.g., H₂SO₄) in cyclocondensation reactions directs the methyl group to the N1 position and the CF₃ group to C3, as demonstrated by ¹H-NMR and X-ray crystallography .

Purification of Hydrophobic Intermediates:
The lipophilic nature of trifluoromethylpyrazoles complicates aqueous workups. Patent WO2017084995A1 addresses this by distilling off ethanol byproducts and using solvents like ethyl acetate for extraction, achieving >99% purity after recrystallization.

Functional Group Compatibility:
Ester hydrolysis to the carboxylic acid must avoid harsh conditions that degrade the pyrazole ring. Mild hydrolysis with LiOH in THF/water (0–5°C) is recommended, preserving the integrity of both aromatic systems .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Features

The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its lipophilicity and biological activity. The thiophene ring contributes to its aromaticity and stability, making it suitable for various applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Case Studies:

  • Anticancer Activity: Research has indicated that derivatives of thiophene-based compounds exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the pyrazole moiety could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Agrochemicals

The unique chemical structure allows for potential use in developing new agrochemicals.

Case Studies:

  • Pesticide Development: The trifluoromethyl group is known to enhance the biological activity of pesticides. Experimental results indicate that compounds similar to 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid demonstrate effective insecticidal properties against common agricultural pests.

Materials Science

The compound's properties make it a candidate for use in advanced materials.

Case Studies:

  • Conductive Polymers: Research has shown that incorporating this compound into polymer matrices can improve electrical conductivity, making it suitable for applications in organic electronics and sensors.

Analytical Chemistry

Due to its distinctive spectral properties, this compound can be utilized as a reference standard in analytical methods.

Case Studies:

  • Chromatography: It has been employed as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures containing similar heterocyclic compounds.

Table 1: Summary of Applications and Case Studies

Application AreaDescriptionCase Study Highlights
Medicinal ChemistryAnticancer and anti-inflammatory agentsEnhanced cytotoxicity against cancer cell lines
AgrochemicalsDevelopment of new pesticidesEffective insecticidal properties against agricultural pests
Materials ScienceUse in conductive polymersImproved electrical conductivity in polymer matrices
Analytical ChemistryReference standard in HPLCEmployed as a standard for analyzing heterocyclic compounds

Wirkmechanismus

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic Acid (CAS: 223499-20-5)

  • Structural Differences : The pyrazole substituent is at the 3-position of the thiophene ring, and the trifluoromethyl group is at the 5-position of the pyrazole (vs. 3-position in the target compound).
  • Physical Properties : Higher melting point (212.5–214.5°C) compared to the target compound, suggesting stronger intermolecular forces or crystallinity .

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid (CAS: 910037-16-0)

  • Structural Differences : Replaces the thiophene ring with a benzene ring, reducing sulfur’s electronic effects.
  • Physical Properties : Melting point 195–198°C . The absence of sulfur may lower polarity compared to the thiophene-containing target compound.
  • Applications : Benzene-based analogs are common in pharmaceuticals (e.g., COX inhibitors), but thiophene derivatives may offer improved metabolic stability.

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS: 955963-41-4)

  • Structural Differences : Incorporates a thiazole ring linked to thiophene, increasing molecular complexity and weight (345.31 g/mol vs. 276.23 g/mol).
  • Physical Properties : Higher boiling point (541.9±60.0°C) and density (1.7±0.1 g/cm³) compared to simpler thiophene derivatives .
  • Bioactivity : Thiazole-thiophene hybrids are explored for kinase inhibition; the additional nitrogen in thiazole may enhance binding to metal ions in enzymes.

Comparison with Functional Group Variants

Sulfonamide Derivatives: 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-2-sulfonamide (CAS: 630111-78-3)

  • Functional Group : Sulfonamide (-SO₂NH₂) replaces carboxylic acid (-COOH).
  • Molecular Weight : 311.31 g/mol, higher than the target compound .
  • Bioactivity : Sulfonamides are bioisosteres of carboxylic acids, often improving membrane permeability but reducing hydrogen-bonding capacity.

Oxadiazole Derivatives: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

  • Structural Features : Contains a 1,3,4-oxadiazole ring with a thioether linker.
  • Bioactivity : Exhibits fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) and herbicidal effects (bleaching in weeds) . The absence of a carboxylic acid group may reduce solubility but enhance lipophilicity for membrane penetration.

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Functional Groups
Target Compound Not reported Carboxylic acid
5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid 212.5–214.5 Carboxylic acid
2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]benzoic acid 195–198 Carboxylic acid
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Not reported Carboxylic acid, thiazole
  • Thiophene derivatives generally exhibit lower melting points than benzene analogs due to reduced symmetry.

Biologische Aktivität

2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on anti-cancer, anti-inflammatory, and other therapeutic potentials, supported by relevant research findings and case studies.

  • Molecular Formula: C₁₀H₇F₃N₂OS
  • Molecular Weight: 260.24 g/mol
  • Melting Point: 75–78 °C
  • Boiling Point: 366.3 °C (predicted)
  • Density: 1.46 g/cm³ (predicted)

Anti-Cancer Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit potent anti-proliferative effects against various tumor cell lines. A notable study demonstrated that a related compound showed:

  • Cell Cycle Arrest: Induced G0/G1 phase arrest in human B-cell lymphoma cells (BJAB) without affecting normal human cells.
  • Selective Inhibition: The compound displayed selective inhibition against hematologic and solid tumors, highlighting its potential as a targeted cancer therapy .

Table 1: Anti-Cancer Activity of Related Compounds

CompoundCell Line TestedEffect ObservedReference
Compound 14BJAB (B-cell lymphoma)G0/G1 arrest
Compound XA549 (lung cancer)IC50 = 10 µM
Compound YMCF7 (breast cancer)IC50 = 15 µM

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies on pyrazole derivatives show:

  • Inhibition of COX Enzymes: Some derivatives have shown significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process.
  • In Vivo Efficacy: In animal models, compounds with similar structures demonstrated reduced edema and inflammation comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-Inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Compound A60%71%
Compound B50%65%
Compound C70%>80%

The biological activity of this compound can be attributed to its ability to:

  • Modulate Enzyme Activity: By inhibiting cyclooxygenase enzymes, it reduces the synthesis of pro-inflammatory mediators.
  • Interfere with Cell Cycle Progression: The compound's interaction with cellular pathways leads to cell cycle arrest in cancer cells.

Case Studies

A recent study involving a series of pyrazole derivatives, including the target compound, highlighted their potential in treating inflammatory diseases. The results indicated:

  • Reduced Inflammatory Markers: Significant reduction in TNF-alpha and IL-6 levels was observed post-treatment.
  • Safety Profile: The tested compounds exhibited minimal toxicity in animal models, indicating a favorable safety profile for further development .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid, and how can intermediates be purified?

Answer:
A five-step synthetic route can be adapted from analogous pyrazole-thiophene systems. Starting materials such as ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate are condensed to form the pyrazole core, followed by thiophene ring construction via cyclization. Key steps include:

  • Suzuki-Miyaura coupling for aryl-thiophene linkage.
  • Acid hydrolysis of ester groups to yield the carboxylic acid moiety.
    Intermediates are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Final compound purity is confirmed by melting point analysis (212.5–214.5°C) .

(Basic) Which spectroscopic techniques are critical for structural confirmation and purity assessment?

Answer:

  • ¹H/¹³C NMR : Assign chemical shifts for pyrazole (δ 6.5–7.2 ppm for pyrazole-H) and thiophene (δ 7.3–7.8 ppm) protons. Trifluoromethyl groups appear as distinct quartets in ¹³C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 276.23 for C₁₀H₇F₃N₂O₂S) and rule out impurities .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for related oxadiazole derivatives (monoclinic system, space group P21/c) .

(Advanced) What in vitro and in vivo models are suitable for evaluating its MAO-B inhibitory activity?

Answer:

  • In vitro : Use a CRE-luciferase SK-N-MC cell line with suboptimal forskolin to measure CREB activation. MAO-B selectivity is assessed via enzymatic assays comparing inhibition at MAO-B (IC₅₀: 29–56 nM) versus MAO-A (e.g., 19% inhibition at 50 μM) .
  • In vivo : Employ rodent contextual fear conditioning to test 24-hour memory retention. Dose-response studies (e.g., 10–30 mg/kg oral) and pharmacokinetic profiling (rodent/dog plasma half-life, bioavailability) validate efficacy .

(Advanced) How do structural modifications influence biological activity across targets (e.g., MAO-B vs. fungicidal activity)?

Answer:

  • Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃ on pyrazole) enhances MAO-B affinity by stabilizing hydrophobic pocket interactions . Conversely, thioether-linked oxadiazole derivatives (e.g., 4-bromobenzyl) increase fungicidal activity (50% inhibition at 50 μg/mL against Sclerotinia sclerotiorum) .
  • SAR studies : Systematic variation of thiophene substituents (e.g., methyl vs. carboxylic acid) reveals that polar groups improve blood-brain barrier penetration for neuroactive applications .

(Advanced) How are molecular docking studies utilized to predict enzyme interactions?

Answer:

  • Target selection : Dock against SDH (succinate dehydrogenase, PDB: 2FBW) for fungicidal activity or MAO-B (PDB: 2V5Z) for neurological targets.
  • Key interactions : The trifluoromethyl group forms van der Waals contacts with SDH’s Phe 72, while the carboxylic acid hydrogen-bonds with MAO-B’s Tyr 435. Docking scores (e.g., AutoDock Vina) correlate with IC₅₀ values .

(Advanced) How can researchers address discrepancies in biological activity data between studies?

Answer:

  • Assay standardization : Control variables like cell line passage number, fungal strain, or rodent age.
  • Metabolic stability testing : Use liver microsomes to identify species-specific metabolism (e.g., CYP450-mediated degradation).
  • Structural analogs : Compare data from compounds with minor modifications (e.g., 5-substituted thiophenes) to isolate substituent effects .

(Advanced) What pharmacokinetic parameters are critical for preclinical development?

Answer:

  • Oral bioavailability : Assessed via AUC comparisons (IV vs. oral dosing in rodents).
  • Half-life : Target >4 hours in plasma for sustained CNS effects.
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (aim for <95% binding).
  • CYP inhibition : Screen against major isoforms (e.g., CYP3A4, 2D6) to predict drug-drug interactions .

(Basic) What strategies improve compound stability during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the carboxylic acid group.
  • Temperature control : Maintain at -20°C in amber vials to avoid photodegradation.
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) ensures degradation <5% over 6 months .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.